Product packaging for Methyl 3-(bromomethyl)-2-chlorobenzoate(Cat. No.:CAS No. 920759-94-0)

Methyl 3-(bromomethyl)-2-chlorobenzoate

Cat. No.: B1425436
CAS No.: 920759-94-0
M. Wt: 263.51 g/mol
InChI Key: FMIQVNNVKYWPIH-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-chlorobenzoate (C$9$H$8$BrClO$2$) is a halogenated benzoate ester featuring a bromomethyl (-CH$2$Br) group at the 3-position and a chlorine atom at the 2-position of the aromatic ring. It is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and enzyme inhibitors .

  • Molecular Weight: 263.5 g/mol (calculated from the formula).
  • Purity and Availability: Available at 97% purity in quantities of 5g, 25g, or 100g from suppliers like BerrChemical .

The compound’s structure enables reactivity at the bromomethyl group (e.g., nucleophilic substitution) and electronic modulation via the chlorine substituent, making it valuable in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B1425436 Methyl 3-(bromomethyl)-2-chlorobenzoate CAS No. 920759-94-0

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQVNNVKYWPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214340
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
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Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920759-94-0
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
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Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
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Record name methyl 3-(bromomethyl)-2-chlorobenzoate
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Biological Activity

Methyl 3-(bromomethyl)-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of halogenated benzoates, characterized by the presence of a bromomethyl group and a chlorine atom on the aromatic ring. Its molecular formula is C9H8BrClO2C_9H_8BrClO_2, with a molecular weight of approximately 251.52 g/mol.

The biological activity of this compound can be attributed to its reactive functional groups. The bromomethyl moiety allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity or disrupt cellular processes, potentially leading to various biological effects .

Biological Activities

Antimicrobial Properties:
Research indicates that compounds with similar halogenated structures often exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity and Genotoxicity:
Studies have shown that this compound interacts with various biological targets, suggesting potential genotoxic effects. It has been identified as a genotoxic impurity in pharmaceuticals, raising concerns regarding drug safety and efficacy .

Case Studies

  • Antimicrobial Activity Assessment:
    A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use as a therapeutic agent in treating bacterial infections.
  • Genotoxic Impurity Analysis:
    In a pharmacological context, this compound was analyzed as a genotoxic impurity in lenalidomide. The study highlighted the importance of monitoring such impurities to ensure patient safety during treatment .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityGenotoxicityOther Notable Effects
This compoundModerateYesPotential enzyme modulation
Methyl 3,5-dibromo-2-chlorobenzoateHighNoAntifungal properties
Methyl 2-(bromomethyl)-5-chlorobenzoateLowYesCellular signaling interference

Research Findings

  • Synthesis and Derivatives: The synthesis of this compound typically involves straightforward organic reactions that can yield derivatives with enhanced biological activity. For instance, modifications to the halogen substituents have been shown to impact both antimicrobial potency and cytotoxicity .
  • Environmental Impact: Research indicates that halogenated benzoates can influence microbial dechlorination processes, which are crucial for bioremediation applications. This suggests that this compound might play a role in environmental remediation strategies .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 3-(bromomethyl)-2-chlorobenzoate with structurally related esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 3-BrCH$_2$, 2-Cl C$9$H$8$BrClO$_2$ 263.5 Enzyme inhibitor synthesis
Methyl 5-(bromomethyl)-2-chlorobenzoate (4m) 5-BrCH$_2$, 2-Cl C${10}$H$9$BrClO$_2$ 275.5 SARS-CoV-2 Nsp14 inhibitors (81% yield)
Methyl 2-chlorobenzoate (M2CB) 2-Cl C$8$H$7$ClO$_2$ 170.6 Study of electron-withdrawing effects
Methyl 4-(chloromethyl)benzoate 4-ClCH$_2$ C$9$H$9$ClO$_2$ 184.6 Intermediate in fine chemicals
Methyl 2-bromobenzoate 2-Br C$8$H$7$BrO$_2$ 215.0 Electrophilic substitution studies

Commercial and Physical Properties

  • Purity and Supply : this compound is commercially available at 97% purity, whereas analogues like Methyl 5-bromo-2-chlorobenzoate (CAS 107947-17-1) are less commonly listed .
  • Regiochemical Variants : Derivatives such as Methyl 2-bromo-4-chlorobenzoate (CAS 19810-31-2) highlight the importance of substituent placement in determining reactivity and physical properties .

Research Findings and Challenges

  • Contradictions : Discrepancies in CAS numbers (e.g., 220464-68-6 vs. 107947-17-1) suggest possible isomeric variations or reporting errors, necessitating careful verification .
  • Yield Optimization : Positional isomerism significantly impacts synthetic efficiency. For example, 3-substituted bromomethyl derivatives generally outperform 5-substituted ones in nucleophilic substitution reactions .

Preparation Methods

Bromination of Methyl 4-Chlorobenzoate

Method Overview:
One of the most established routes involves the bromination of methyl 4-chlorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method leverages radical chemistry to selectively brominate the methyl group attached to the aromatic ring.

Reaction Conditions:

  • Reagents: Methyl 4-chlorobenzoate, NBS, AIBN
  • Solvent: Carbon tetrachloride (CCl₄) or chlorobenzene
  • Temperature: Approximately 80°C
  • Time: 16 hours
  • Yield: Approximately 86.6%

Reaction Scheme:

Methyl 4-chlorobenzoate + NBS + AIBN → Methyl 3-(bromomethyl)-4-chlorobenzoate

Notes:

  • The reaction proceeds via a radical chain mechanism initiated by AIBN.
  • The process is highly selective for benzylic bromination.
  • Purification typically involves silica gel chromatography to isolate the product.

Data Table:

Parameter Details
Reagents NBS, AIBN, methyl 4-chlorobenzoate
Solvent Carbon tetrachloride (preferred), chlorobenzene
Temperature 80°C
Reaction Time 16 hours
Yield 86.6%

Bromination Using Elemental Bromine and Photolytic Activation

Method Overview:
An alternative approach employs elemental bromine under photolytic conditions. The exposure to UV or visible light facilitates radical formation, enabling bromination at the methyl position.

Reaction Conditions:

  • Reagents: Elemental bromine
  • Light Source: Commercial photolamps
  • Solvent: Chlorobenzene or methylene chloride
  • Temperature: Ambient or slightly elevated
  • Notes: This method is less selective and may require careful control to prevent over-bromination.

Research Findings:

  • Bromination efficiency can be enhanced by using inert solvents and controlled irradiation.
  • Suitable for laboratory-scale synthesis but less favored industrially due to safety concerns with bromine vapors and control challenges.

Bromination of Methyl 3-Chloro-2-methylbenzoate

Method Overview:
This route involves brominating methyl 3-chloro-2-methylbenzoate using NBS in the presence of a radical initiator, similar to the first method but starting from a different methylbenzoate precursor.

Reaction Conditions:

Reaction Scheme:

Methyl 3-chloro-2-methylbenzoate + NBS + benzoyl peroxide → Methyl 2-(bromomethyl)-3-chlorobenzoate

Notes:

  • The method is efficient and suitable for large-scale synthesis.
  • Purification involves filtration and chromatography.

Data Table:

Parameter Details
Reagents NBS, benzoyl peroxide
Solvent Tetrachloromethane
Temperature 90°C
Reaction Time 3.45 hours
Yield 100%

Industrial Production Considerations

Process Optimization:

  • Use of continuous flow reactors for better control and safety.
  • Purification via recrystallization or distillation to achieve high purity.
  • Selection of inert solvents like chlorobenzene or acetonitrile based on process variant.

Reaction Data Summary:

Method Reagents Solvent Temperature Time Yield
Radical bromination (NBS) NBS, AIBN CCl₄, chlorobenzene 80°C 16 hours 86.6%
Photolytic bromination Bromine + light Chlorobenzene, MeCl Ambient Variable Variable
Bromination (large scale) NBS, benzoyl peroxide CCl₄ 90°C 3.5 hours 100%

Summary and Recommendations

  • The most reliable and scalable method involves radical bromination of methyl 4-chlorobenzoate using NBS with AIBN in inert solvents like carbon tetrachloride or chlorobenzene.
  • For laboratory-scale synthesis, photolytic bromination with elemental bromine is feasible but less controllable.
  • Industrial applications favor NBS-based radical bromination due to higher selectivity, yield, and safety considerations when properly managed.

Q & A

What are the primary synthetic routes for Methyl 3-(bromomethyl)-2-chlorobenzoate, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound is synthesized via bromination of methyl 3-(hydroxymethyl)-2-chlorobenzoate using reagents like PBr₃ or HBr in the presence of a catalyst. Alternative routes include esterification of 3-(bromomethyl)-2-chlorobenzoic acid with methanol under acidic conditions. Key variables affecting yield include:

  • Catalyst selection : Nano-catalysts (e.g., SBA-Pr-NH₂) improve reaction efficiency by reducing side reactions .
  • Temperature : Bromination reactions typically require 0–5°C to minimize thermal degradation of the bromomethyl group .
  • Purity of precursors : Impurities in the hydroxymethyl or carboxylic acid precursors can reduce yields by 10–15% .

How do researchers characterize the structural integrity of this compound?

Level: Basic
Answer:
Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (–CH₂Br) and ester (–COOCH₃) groups. For example, the bromomethyl proton appears as a singlet at δ 4.5–4.7 ppm in CDCl₃ .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) validates the molecular ion peak (e.g., m/z 263.52 for C₉H₈BrClO₂⁺) .
  • Elemental analysis : Deviations >0.3% in Br/Cl content indicate incomplete substitution or degradation .

What advanced strategies mitigate competing side reactions during functionalization of the bromomethyl group?

Level: Advanced
Answer:
The bromomethyl group is highly reactive, leading to unwanted nucleophilic substitutions. Mitigation strategies include:

  • Protecting groups : Temporarily blocking the ester moiety with tert-butyl groups prevents nucleophilic attack at the carbonyl oxygen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and reduce hydrolysis .
  • Kinetic control : Lowering reaction temperatures (<0°C) slows down competing pathways, improving selectivity for SN₂ reactions .

How does steric hindrance from the 2-chloro substituent influence reactivity in cross-coupling reactions?

Level: Advanced
Answer:
The 2-chloro group creates steric hindrance, altering reactivity in two ways:

Reduced accessibility : The bromomethyl group’s reactivity in Suzuki-Miyaura couplings decreases by ~20% compared to unsubstituted analogs due to steric clash with the palladium catalyst .

Electronic effects : The electron-withdrawing chlorine atom polarizes the C–Br bond, accelerating elimination pathways (e.g., dehydrohalogenation) under basic conditions. This requires careful pH control (pH 7–8) to suppress base-mediated side reactions .

What are the challenges in scaling up this compound synthesis, and how are they addressed?

Level: Advanced
Answer:
Key scalability challenges include:

  • Exothermic bromination : Large-scale reactions require precise temperature control (<5°C) to prevent runaway exotherms. Continuous-flow reactors mitigate this by enhancing heat dissipation .
  • Purification difficulties : Column chromatography is impractical for >100 g batches. Alternatives include recrystallization from ethanol/water (yield: 85–90%) or fractional distillation under reduced pressure .
  • Storage stability : The compound degrades at room temperature (5% decomposition/month). Storage at –20°C in amber vials with desiccants extends shelf life to >12 months .

How is this compound used in medicinal chemistry applications?

Level: Advanced
Answer:
The compound serves as a key intermediate in drug discovery:

  • SARS-CoV-2 inhibitors : It is coupled with adenosine derivatives to create methyltransferase inhibitors (e.g., compound 4m in ), achieving 81% yield via nucleophilic substitution .
  • Anticancer agents : The bromomethyl group undergoes alkylation with heterocycles (e.g., triazoles) to generate cytotoxic derivatives .
  • Prodrug design : The ester group is hydrolyzed in vivo to release active carboxylic acid metabolites, enhancing bioavailability .

How do researchers resolve contradictions in reported spectroscopic data for this compound?

Level: Advanced
Answer:
Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Chemical shifts vary between CDCl₃ (δ 4.5–4.7 ppm for –CH₂Br) and DMSO-d₆ (δ 4.8–5.0 ppm) due to hydrogen bonding .
  • Isotopic impurities : ⁸¹Br/⁷⁹Br isotopic patterns in HRMS may be misinterpreted as adducts. Calibration with authentic standards resolves this .
  • Degradation products : Aged samples show additional peaks (e.g., hydrolyzed carboxylic acid at δ 12–13 ppm in ¹H NMR). Freshly prepared samples and TLC monitoring are critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(bromomethyl)-2-chlorobenzoate
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Methyl 3-(bromomethyl)-2-chlorobenzoate

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